HDAC Inhibitory Potency: Methyl Ester vs. Active Acid Metabolite
The methyl ester prodrug is significantly less potent as an HDAC inhibitor compared to its active metabolite, 3-(3-Phenylsulfamoylphenyl)acrylic acid (belinostat acid). This differential activity is a critical differentiator for research applications [1].
| Evidence Dimension | HDAC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28,000 nM (28 µM) |
| Comparator Or Baseline | 3-(3-Phenylsulfamoylphenyl)acrylic acid (Belinostat acid) IC50 = 27 nM |
| Quantified Difference | ~1037-fold less potent |
| Conditions | HeLa cell nuclear extract HDAC inhibition assay (for comparator) |
Why This Matters
This 1000-fold potency difference dictates the compound's use as a controlled prodrug or a negative control rather than a direct HDAC inhibitor, preventing incorrect application in biological assays.
- [1] Southan, C. Hypothesis annotation on PubMed Commons. Comment on a reported IC50 of 28 µM for the methyl ester derivative. View Source
